molecular formula C8H5N5O B11483150 tetrazolo[1,5-c]quinazolin-5(6H)-one

tetrazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B11483150
M. Wt: 187.16 g/mol
InChI Key: YMHZOYPJTFNJTI-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a tetrazole ring with a quinazoline moiety, resulting in a molecule with diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-c]quinazolin-5(6H)-one typically involves the reaction of 2-aminobenzonitrile with sodium azide under acidic conditions. This reaction leads to the formation of the tetrazole ring, which subsequently undergoes cyclization to form the quinazoline structure . Another method involves the use of 2-(1H-tetrazol-5-yl)anilines and alkynes in the presence of a gold catalyst (Ph3PAuOTf) at elevated temperatures (100°C) in dichloroethane (DCE) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . The compound’s reactivity is influenced by the electron-withdrawing nature of the tetrazole ring, which facilitates these transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include amines, alcohols, and alkylthiols. These reagents participate in nucleophilic aromatic substitution reactions under mild conditions . Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents like sodium borohydride .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with amines can yield amino-substituted derivatives, while oxidation reactions can produce quinazoline N-oxides .

Properties

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

6H-tetrazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C8H5N5O/c14-8-9-6-4-2-1-3-5(6)7-10-11-12-13(7)8/h1-4H,(H,9,14)

InChI Key

YMHZOYPJTFNJTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=NN3C(=O)N2

Origin of Product

United States

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